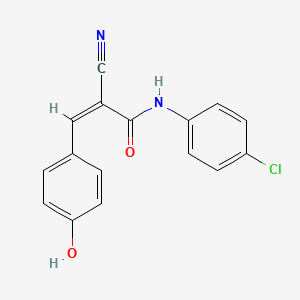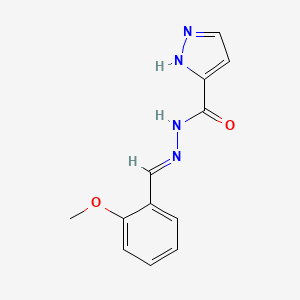
N,N-diisopropyl-2,4-dimethoxybenzamide
Übersicht
Beschreibung
N,N-diisopropyl-2,4-dimethoxybenzamide, commonly known as DIBAL-H, is a chemical compound that is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a pungent odor and is highly reactive. DIBAL-H is a versatile reducing agent that can reduce a wide range of functional groups, including esters, ketones, and nitriles.
Wirkmechanismus
DIBAL-H is a strong reducing agent that can reduce a wide range of functional groups. The mechanism of action involves the transfer of a hydride ion (H-) from DIBAL-H to the functional group. The reduction process is highly selective and usually occurs under mild conditions.
Biochemical and Physiological Effects:
DIBAL-H is not used for biochemical or physiological effects. It is only used in organic chemistry as a reducing agent.
Vorteile Und Einschränkungen Für Laborexperimente
DIBAL-H has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity, which allows for the reduction of specific functional groups without affecting other groups. DIBAL-H is also highly reactive, which makes it useful for reducing functional groups under mild conditions. However, DIBAL-H is a highly reactive and flammable compound, which requires special handling and storage. It is also a toxic and corrosive substance, which can cause severe burns and respiratory problems if not handled properly.
Zukünftige Richtungen
There are several future directions for the research and development of DIBAL-H. One direction is the development of new and more efficient synthesis methods for DIBAL-H. Another direction is the development of new applications for DIBAL-H in organic chemistry, such as the synthesis of new pharmaceuticals and natural products. Finally, there is a need for the development of safer and more environmentally friendly reducing agents that can replace DIBAL-H in certain applications.
Wissenschaftliche Forschungsanwendungen
DIBAL-H is widely used in organic chemistry as a reducing agent. It is used to reduce a wide range of functional groups, including esters, ketones, and nitriles. DIBAL-H is also used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. In addition, DIBAL-H is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(17)13-8-7-12(18-5)9-14(13)19-6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHZTSOMKXQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)

![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)